molecular formula C20H16FN7O B2968762 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-fluorophenyl)urea CAS No. 1171155-01-3

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-fluorophenyl)urea

Cat. No.: B2968762
CAS No.: 1171155-01-3
M. Wt: 389.394
InChI Key: AJHAIAAIWKDTJL-UHFFFAOYSA-N
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Description

This compound is a bisarylurea derivative featuring a pyrimidine core substituted with a 1H-imidazol-1-yl group at the 6-position and a 2-fluorophenyl urea moiety. Its design leverages the pyrimidine scaffold’s ability to engage in hydrogen bonding and π-π interactions, while the imidazole and fluorine substituents enhance solubility and target affinity.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN7O/c21-16-3-1-2-4-17(16)27-20(29)26-15-7-5-14(6-8-15)25-18-11-19(24-12-23-18)28-10-9-22-13-28/h1-13H,(H,23,24,25)(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHAIAAIWKDTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores

describes bisarylureas based on a 1H-pyrazolo[3,4-d]pyrimidine scaffold, synthesized as pan-RAF inhibitors. Key comparisons include:

Compound ID Core Structure Substituents on Phenyl Ring Yield (%) Melting Point (°C) Biological Target
Target Pyrimidine + imidazole 2-fluorophenyl N/A N/A MCT4 inhibitor
1n (Ev2) Pyrazolo[3,4-d]pyrimidine 2-fluoro-5-(trifluoromethyl)phenyl 78.6 178.4–179.0 Pan-RAF inhibitor
1s (Ev2) Pyrazolo[3,4-d]pyrimidine 3-bromophenyl 85.0 N/A Pan-RAF inhibitor
  • Structural Insights : The pyrazolo[3,4-d]pyrimidine core in compounds replaces the imidazole-pyrimidine core of the target compound, altering electronic properties and binding pocket compatibility. The 2-fluorophenyl group in the target compound may confer metabolic stability compared to bulkier substituents (e.g., trifluoromethyl or bromo groups in 1n/1s), which could enhance RAF kinase affinity but reduce selectivity .

Pyrimidin-4-amine Derivatives with Fluorinated Substituents

highlights pyrimidin-4-amine analogs (e.g., compound 129: 6-(1H-imidazol-1-yl)-N-[1-(3,4,5-trifluorophenyl)ethyl]pyrimidin-4-amine). Key differences include:

  • However, the absence of a urea linker in 129 may limit its ability to engage in hydrogen bonding with targets like MCT4 .

Purine-Based Ureas with Imidazole Moieties

describes S24, a purine-based urea (1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(6-(cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)urea), developed as a Nek2 inhibitor.

  • The target compound’s pyrimidine-imidazole core may favor MCT4 inhibition due to steric and electronic compatibility with lactate-binding pockets .

Ethylphenyl vs. Fluorophenyl Ureas

While references 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea (unavailable in full text), the substitution of 2-ethylphenyl for 2-fluorophenyl likely impacts:

  • Electron Effects : Fluorine’s electronegativity may strengthen hydrogen bonding with MCT4 compared to the electron-donating ethyl group .

Patent-Based Comparators

and disclose urea derivatives with triazole or trifluoromethylpyrimidine groups (e.g., Example 5 in Ev4). These compounds often prioritize kinase inhibition (e.g., EGFR, RAF) over transporter targets. The target compound’s lack of trifluoromethyl or triazole substituents may explain its unique MCT4 selectivity .

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